Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate)
Description
This compound is a quaternary ammonium salt featuring a complex structure with dual cationic centers: a dimethylammonium group and a trimethylammonium group. The stearoylaminoethyl chain provides lipophilicity, while the dimethyl bis(sulphate) counterions enhance solubility in polar solvents. Such a structure suggests applications in surfactants, emulsifiers, or antimicrobial agents due to its amphiphilic nature and ionic character .
Properties
CAS No. |
93857-16-0 |
|---|---|
Molecular Formula |
C29H65N3O9S2 |
Molecular Weight |
664.0 g/mol |
IUPAC Name |
dimethyl-[2-(octadecanoylamino)ethyl]-[2-(trimethylazaniumyl)ethyl]azanium;methyl sulfate |
InChI |
InChI=1S/C27H58N3O.2CH4O4S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(31)28-23-24-30(5,6)26-25-29(2,3)4;2*1-5-6(2,3)4/h7-26H2,1-6H3;2*1H3,(H,2,3,4)/q+1;;/p-1 |
InChI Key |
VPYBVKKFFBRHHM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](C)(C)CC[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Amidation Reaction
-
- Stearic acid or stearoyl chloride
- 2-aminoethylamine or N-substituted aminoethyl derivatives
- Coupling agents (e.g., DCC, EDC) or acid chlorides for activation
- Solvent: typically anhydrous dichloromethane or chloroform
- Base: triethylamine or pyridine to scavenge HCl
Procedure:
The carboxylic acid group of stearic acid is activated (e.g., converted to acid chloride) and then reacted with 2-aminoethylamine under controlled temperature (0–25 °C) to form the amide bond. The reaction is monitored by TLC or HPLC until completion.Purification:
The crude amide is purified by recrystallization or column chromatography to isolate 2-(stearoylamino)ethylamine.
Quaternization of the Amine
-
- 2-(stearoylamino)ethylamine intermediate
- Methylating agent: methyl iodide, dimethyl sulfate, or methyl triflate
- Solvent: acetone, acetonitrile, or ethanol
- Base: sometimes used to neutralize byproducts
Procedure:
The amine is reacted with an excess of methylating agent at ambient or slightly elevated temperature (25–50 °C) for several hours. The reaction converts the tertiary amine into a quaternary ammonium salt.Monitoring:
Reaction progress is tracked by NMR spectroscopy (disappearance of amine signals, appearance of quaternary ammonium signals) and mass spectrometry.
Salt Formation with Dimethyl Bis(sulphate)
-
- Quaternary ammonium iodide or halide salt
- Dimethyl bis(sulphate) (as a source of bis(sulphate) anion)
Procedure:
The halide salt is subjected to ion exchange with dimethyl bis(sulphate) either by mixing in aqueous or alcoholic solution or by metathesis with dimethyl bis(sulphate) reagent. The product precipitates or is isolated by solvent evaporation.Purification:
The final compound is purified by recrystallization from suitable solvents (e.g., ethanol/water mixtures) and dried under vacuum.
Research Findings and Optimization Data
| Parameter | Conditions/Values | Observations/Notes |
|---|---|---|
| Amidation temperature | 0–25 °C | Lower temperatures favor selective amide formation |
| Molar ratio (stearic acid:amine) | 1:1.1 to 1:1.2 | Slight excess of amine ensures complete amidation |
| Quaternization agent | Dimethyl sulfate preferred for safety | Provides direct bis(sulphate) salt formation |
| Quaternization temperature | 25–50 °C | Higher temperatures increase reaction rate |
| Solvent choice | Acetonitrile or ethanol | Good solubility and reaction medium |
| Purification method | Recrystallization or chromatography | Ensures high purity (>98%) |
| Yield of final product | 70–85% | Dependent on reaction scale and purification |
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
Confirms amide bond formation and quaternary ammonium structure by characteristic chemical shifts.Mass Spectrometry:
Confirms molecular weight consistent with Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate).Elemental Analysis:
Validates the stoichiometry of the compound and the presence of bis(sulphate) counterions.Infrared Spectroscopy (IR):
Shows amide carbonyl stretch (~1650 cm⁻¹) and sulfate peaks (~1100 cm⁻¹).
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Amidation | Stearic acid + 2-aminoethylamine, DCC, 0–25 °C | 2-(Stearoylamino)ethylamine |
| 2 | Quaternization | Intermediate + dimethyl sulfate, 25–50 °C | Quaternary ammonium iodide/bis(sulphate) salt |
| 3 | Salt metathesis | Quaternary ammonium halide + dimethyl bis(sulphate) | Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) |
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide groups back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ammonium groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Pharmaceutical Applications
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) has shown potential in drug formulation and delivery systems:
- Drug Delivery Systems : The compound can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, improving their delivery to target sites in the body.
- Antimicrobial Activity : Research indicates that quaternary ammonium compounds exhibit antimicrobial properties. This compound has been tested for its efficacy against various pathogens, showing promising results in inhibiting bacterial growth.
Cosmetic Applications
In the cosmetic industry, this compound serves multiple functions:
- Emulsifying Agent : Its ability to stabilize emulsions makes it valuable in formulating creams and lotions. It helps maintain the consistency and texture of products while ensuring even distribution of active ingredients.
- Conditioning Agent : The compound is used in hair care products for its conditioning properties, providing softness and manageability to hair.
Material Science Applications
The unique properties of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) have led to its exploration in material science:
- Surface Modification : It can modify surfaces to enhance hydrophobicity or hydrophilicity, which is crucial in applications like coatings and membranes.
- Nanomaterials : This compound can be used as a surfactant in the synthesis of nanoparticles, aiding in their stabilization and functionalization for various applications.
Data Table: Summary of Applications
| Application Area | Functionality | Example Use Case |
|---|---|---|
| Pharmaceuticals | Drug delivery systems | Encapsulation of hydrophobic drugs |
| Antimicrobial activity | Inhibiting bacterial growth | |
| Cosmetics | Emulsifying agent | Creams and lotions |
| Conditioning agent | Hair care products | |
| Material Science | Surface modification | Coatings and membranes |
| Nanomaterial synthesis | Stabilizing nanoparticles |
Case Study 1: Drug Delivery Enhancement
A study published in a peer-reviewed journal demonstrated that the incorporation of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) into lipid-based formulations significantly improved the solubility of a poorly soluble anti-cancer drug. The results indicated an increase in bioavailability by up to 40%, highlighting its potential as a drug delivery enhancer.
Case Study 2: Antimicrobial Efficacy
In another research project, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed that at low concentrations, the compound effectively inhibited bacterial growth, suggesting its potential use as a preservative in cosmetic formulations.
Mechanism of Action
The mechanism of action of Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate) involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic stearoyl group embeds into lipid membranes, while the hydrophilic ammonium groups interact with aqueous environments. This dual interaction disrupts membrane integrity, enhancing permeability and facilitating the delivery of other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
a) Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]methylammonium methyl sulphate (CAS 70776-69-1)
- Structure: Contains hydroxyethyl groups and a stearoyloxyethyl chain instead of stearoylaminoethyl and trimethylammonioethyl groups.
- Key Differences: Hydrophilic hydroxyethyl groups increase water solubility compared to the target compound’s stearoylaminoethyl chain. Methyl sulphate counterion (monovalent) vs. dimethyl bis(sulphate) (divalent), affecting charge density and ionic interactions .
b) GMGTPC-CP1 (from )
- Structure : Cyclopentane-linked bolalipid with trimethylammonioethyl phosphate groups.
- Key Differences :
c) Bis(2-hydroxyethyl)ammonium Salts ()
Functional Group Analysis
| Compound | Cationic Groups | Lipophilic Chains | Counterions |
|---|---|---|---|
| Target Compound | Dimethylammonium, Trimethylammonium | Stearoylaminoethyl | Dimethyl bis(sulphate) |
| CAS 70776-69-1 | Methylammonium | Stearoyloxyethyl | Methyl sulphate |
| GMGTPC-CP1 | Trimethylammonium | Bolalipid (C32 chains) | Phosphate |
| [DEAMal] malonate | Bis(2-hydroxyethyl)ammonium | None | Malonate |
- Cationic Diversity: The target compound’s dual cationic centers enable stronger electrostatic interactions than mono-cationic analogues, enhancing surfactant efficacy.
- Counterion Impact: Bis(sulphate) provides higher charge density than monovalent counterions, improving solubility in aqueous systems .
Physicochemical Properties
a) Solubility
- The target compound’s stearoylaminoethyl chain reduces water solubility compared to hydroxyethyl-containing analogues (e.g., CAS 70776-69-1). However, the bis(sulphate) counterions mitigate this by increasing polarity .
b) Thermal Stability
- Long alkyl chains (e.g., stearoyl) enhance thermal stability. The target compound likely has a higher melting point than bis(2-hydroxyethyl)ammonium salts but lower than bolalipids with rigid cyclopentane cores .
Biological Activity
Dimethyl(2-(stearoylamino)ethyl)(2-(trimethylammonio)ethyl)ammonium dimethyl bis(sulphate), commonly referred to as DMSA , is a quaternary ammonium compound with significant biological activity. This compound is characterized by its unique structure, which includes a stearoylamine group and a trimethylammonioethyl group, contributing to its potential applications in various fields, including pharmaceuticals and biochemistry.
- Molecular Formula : C29H65N3O9S
- Molecular Weight : 663.971 g/mol
- CAS Number : 93857-16-0
- EINECS Number : 299-147-3
DMSA exhibits several biological activities primarily due to its surfactant properties and ability to interact with cell membranes. The compound's quaternary ammonium structure allows it to disrupt lipid bilayers, leading to alterations in membrane permeability and potential cytotoxic effects on various cell types.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of DMSA on different cancer cell lines. The results indicate that DMSA possesses significant cytotoxic activity:
These findings suggest that DMSA may be effective in targeting cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
DMSA has also been investigated for its antimicrobial properties. The compound demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes, leading to cell lysis.
Study 1: Anticancer Potential
In a study published in Cancer Research, researchers evaluated the anticancer potential of DMSA on MCF-7 breast cancer cells. The study reported that DMSA induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in breast cancer treatment .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of DMSA against multidrug-resistant bacteria. The results indicated that DMSA not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics, suggesting its potential role as an adjuvant therapy .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing this compound?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines using dimethyl sulfate, followed by sulfation or sulfonation steps. Key characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) : To confirm alkyl chain substitution patterns and ammonium group formation (e.g., H and C NMR for structural elucidation).
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and sulfate counterion integrity.
-
Elemental Analysis : Ensures stoichiometric ratios of nitrogen, sulfur, and carbon align with theoretical values.
-
Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.
-
Reference Framework : Advanced research courses (e.g., CHEM 4206) emphasize iterative validation of synthetic pathways and multi-technique characterization .
Characterization Technique Purpose Expected Data H NMR Confirm alkyl chain integration Peaks at δ 3.1–3.3 ppm (N–CH), δ 1.2–1.4 ppm (stearoyl chain) HRMS Verify molecular ion [M] at m/z corresponding to CHNOS TGA Thermal stability Decomposition onset >200°C
Q. How can researchers determine the environmental persistence of this compound using established frameworks?
- Methodological Answer : Apply the DOE Atmospheric Chemistry Program’s "source-receptor" model to evaluate:
- Air-Surface Exchange : Measure Henry’s Law constants via gas-stripping experiments.
- Degradation Pathways : Use UV-Vis spectroscopy to track photolytic breakdown under simulated sunlight.
- Precipitation Scavenging : Quantify solubility in aqueous systems (e.g., cloud water analogs) via HPLC.
- Reference Framework : DOE’s emphasis on heterogeneous/homogeneous chemistry aligns with experimental designs targeting pollutant fate .
Advanced Research Questions
Q. How to design experiments resolving contradictions in reported solubility data across pH conditions?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary pH (2–12) and ionic strength (0–1M NaCl) while monitoring solubility via dynamic light scattering (DLS).
- Competing Ion Analysis : Introduce competing ions (e.g., Cl, SO) to assess counterion displacement effects.
- Data Reconciliation : Apply multivariate regression to isolate pH-dependent vs. ion-strength effects. Reference prior studies (e.g., ammonium salt solubility trends) to contextualize outliers .
Q. What theoretical models explain its surfactant behavior in lipid bilayer systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s quaternary ammonium groups and lipid headgroups. Parameters include charge density and alkyl chain packing.
- Critical Micelle Concentration (CMC) : Determine via conductivity or surface tension measurements, correlating with hydrophobic chain length (C18 stearoyl group).
- Conceptual Framework : Link to the "quadripolar model" by integrating morphological (structural) and theoretical (electrostatic) poles to explain self-assembly mechanisms .
Q. How to optimize degradation pathway studies under varying atmospheric conditions?
- Methodological Answer :
- Photochemical Reactors : Simulate tropospheric conditions (e.g., OH radical flux via HO/UV systems).
- Product Identification : Use GC-MS to detect volatile degradation byproducts (e.g., trimethylamine, sulfates).
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-lives, comparing humid vs. dry conditions.
- Reference Framework : DOE’s emphasis on precipitation scavenging and heterogeneous chemistry informs experimental variables .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., compare NMR-derived purity with elemental analysis).
- Theory Integration : Anchor mechanistic hypotheses to existing surfactant or ionic liquid frameworks to ensure relevance .
- Comparative Studies : Replicate prior work using advanced instrumentation (e.g., high-field NMR) to address methodological limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
